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Compound of Interest

Compound Name: 2-Nitrosopyridine

Cat. No.: B1345732 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum

chemical calculations to the study of 2-nitrosopyridine, a molecule of interest in various

chemical and pharmaceutical contexts. This document outlines theoretical and experimental

methodologies, presents available data, and offers insights into the structural and electronic

properties of this compound.

Introduction to 2-Nitrosopyridine
2-Nitrosopyridine is a heterocyclic compound that has garnered attention due to its interesting

chemical properties and potential applications. In solution and the solid state, it primarily exists

in a monomer-dimer equilibrium, with the dimeric form, specifically the Z-dimer, being

predominant at ambient temperatures. The monomeric form can exist as two conformers: syn

and anti, arising from the rotation around the C-N bond of the nitroso group. Understanding the

structural and electronic characteristics of both the monomeric and dimeric forms is crucial for

predicting its reactivity and interactions in biological systems.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT),

are powerful tools for elucidating the properties of molecules like 2-nitrosopyridine at the

atomic level. These calculations can provide valuable information on optimized geometries,

vibrational frequencies, and electronic properties such as frontier molecular orbitals (HOMO

and LUMO), which are key to understanding the molecule's reactivity and spectral behavior.
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Computational Methodology
The selection of an appropriate computational method and basis set is critical for obtaining

accurate theoretical results. Based on studies of 2-nitrosopyridine and related molecules, the

following approach is recommended for reliable quantum chemical calculations.
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Caption: Computational workflow for 2-nitrosopyridine.

Recommended Level of Theory
For geometry optimization and vibrational frequency calculations of 2-nitrosopyridine, Density

Functional Theory (DFT) is a widely accepted and effective method. Specifically, the B3LYP

hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p) has been

shown to provide a good balance between accuracy and computational cost for related pyridine

derivatives. For higher accuracy, especially for vibrational frequencies, double-hybrid

functionals like DSD-PBEP86-D3(BJ) can be employed[1].
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Software Packages
Several quantum chemistry software packages can perform these calculations, including:

Gaussian: A widely used commercial package with a broad range of DFT functionals and

basis sets.

ORCA: A powerful and versatile quantum chemistry program that is free for academic use.

Q-Chem: A comprehensive ab initio quantum chemistry software package.

Structural Properties
2-Nitrosopyridine's structural characteristics are defined by the geometry of its monomeric

conformers and its dimeric form.

Monomeric Conformers: syn and anti
The monomer of 2-nitrosopyridine can exist in two planar conformations, syn and anti,

depending on the orientation of the N=O group relative to the pyridine nitrogen. Theoretical

calculations have shown that the anti conformer is generally more stable than the syn

conformer by a small energy margin of 0.4-0.7 kcal/mol[1].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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